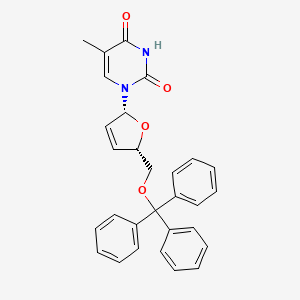

5'-O-三苯甲基-2',3'-脱氢胸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 5'-O-Trityl-2',3'-dehydrothymidine involves complex chemical reactions that modify the nucleoside's structure to introduce or alter functional groups. For instance, the reaction of 5′-O-trityl-2′,3′-thymidinene with hypobromous acid leads to the formation of 2,2′-anhydro-1-(3′-deoxy-3′-bromo-5′-O-trityl-β-D-arabinofuranosyl) derivatives, showcasing the chemical versatility and reactivity of the parent compound (Minamoto et al., 1992).

Molecular Structure Analysis

The molecular structure of 5'-O-Trityl-2',3'-dehydrothymidine derivatives is characterized by specific crystalline forms and molecular conformations. For example, a study on the synthesis and crystal structure analysis of a related compound, 5′-O-tosyl-2,3′-anhydrothymidine, revealed its triclinic system with no intermolecular hydrogen bonds, highlighting the structural nuances that can influence the biological activity and interactions of these molecules (Zhao et al., 2008).

Chemical Reactions and Properties

5'-O-Trityl-2',3'-dehydrothymidine participates in various chemical reactions, leading to the formation of numerous derivatives with unique properties. Nucleophilic rearrangement and reactions with nucleophiles are common pathways for modifying this compound, demonstrating its chemical versatility (Yang et al., 2000).

Physical Properties Analysis

The physical properties of 5'-O-Trityl-2',3'-dehydrothymidine and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and drug design. While specific data on these properties are less frequently reported, they are inferred through synthesis procedures and crystal structure analyses, which provide insights into the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 5'-O-Trityl-2',3'-dehydrothymidine, including its reactivity, stability, and interaction with various chemical reagents, underpin its utility in nucleoside chemistry and potential therapeutic applications. Studies on its synthesis, derivatization, and nucleophilic reactions offer a glimpse into the compound's versatility and potential as a building block for more complex molecules (Minamoto et al., 1992).

科学研究应用

核苷类似物在癌症研究中的应用

核苷类似物,包括那些与胸苷在结构上相关的类似物,在癌症研究中至关重要,因为它们在抑制 DNA 合成和功能中发挥作用,这可能导致肿瘤生长的抑制。这些化合物通常靶向核酸代谢中的特定酶或过程,为探索各种癌症的治疗干预提供了一条途径。

DNA 甲基转移酶抑制剂

5'-O-三苯甲基-2',3'-脱氢胸苷属于一类更广泛的化合物,这些化合物可以影响 DNA 甲基化模式。例如,DNA 甲基转移酶抑制剂已显示出在体外和体内模型中重新激活抑制基因表达并发挥抗肿瘤作用的前景。这些包括核苷类似物在内的药物,证明了通过表观遗传调节治疗恶性肿瘤的临床应用潜力 (Goffin & Eisenhauer, 2002).

抗病毒和抗肿瘤应用

三氟尿苷是一种与胸苷在结构上相关的核苷类似物,突出了这些化合物的潜在抗病毒和抗肿瘤应用。它已证明在治疗病毒性眼部感染方面有效,并为理解对胸苷结构的修饰如何产生显着的治疗益处提供了一个模型 (Carmine 等人,1982).

抗肿瘤治疗中的作用机制

核苷类似物(包括与胸苷相关的类似物)的作用机制通常涉及整合到 DNA 中,导致 DNA 功能障碍和潜在的抗癌治疗效果。该机制强调了这些化合物在开发新型抗癌策略中的重要性 (Lenz, Stintzing, & Loupakis, 2015).

氟代嘧啶在个性化医疗中的应用

氟代嘧啶,包括氟尿嘧啶及其类似物,在癌症治疗中发挥着重要作用。对这些化合物的化学研究,包括对它们的合成和生物效应的研究,有助于更精确的癌症治疗策略。深入了解这些化合物如何与核酸相互作用为个性化医疗方法提供了途径 (Gmeiner, 2020).

属性

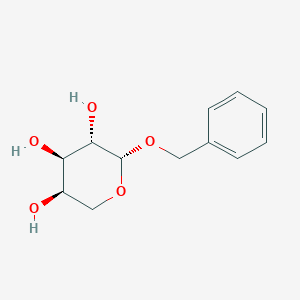

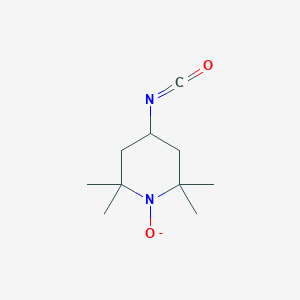

IUPAC Name |

5-methyl-1-[(2R,5S)-5-(trityloxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O4/c1-21-19-31(28(33)30-27(21)32)26-18-17-25(35-26)20-34-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-19,25-26H,20H2,1H3,(H,30,32,33)/t25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKIEAKHPFXJJ-IZZNHLLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-Trityl-2',3'-dehydrothymidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

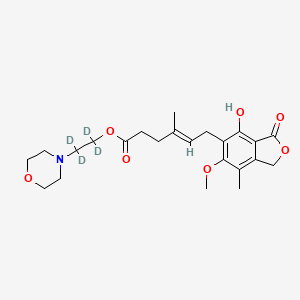

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)

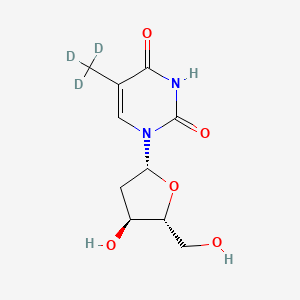

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)